REACTION_CXSMILES
|
[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=[CH:2]1.[CH:13]1[N:14]=[C:15]([NH2:60])[C:16]2[N:21]=[CH:20][N:19]([C@@H:22]3[O:26][C@H:25]([CH2:27][O:28][P:29]([O:32][P:33]([O:36][CH2:37][C@H:38]4[O:42][C@@H:41]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=[O:50])[CH2:46][CH:45]=[CH:44]5)[C@H:40]([OH:52])[C@@H:39]4[OH:53])([OH:35])=[O:34])([OH:31])=[O:30])[C@@H:24]([OH:54])[C@H:23]3[O:55][P:56]([OH:59])([OH:58])=[O:57])[C:17]=2[N:18]=1>>[CH:13]1[N:14]=[C:15]([NH2:60])[C:16]2[N:21]=[CH:20][N:19]([C@@H:22]3[O:26][C@H:25]([CH2:27][O:28][P:29]([O:32][P:33]([O:36][CH2:37][C@H:38]4[O:42][C@@H:41]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=[O:50])[CH2:46][CH:45]=[CH:44]5)[C@H:40]([OH:52])[C@@H:39]4[OH:53])([OH:35])=[O:34])([OH:31])=[O:30])[C@@H:24]([OH:54])[C@H:23]3[O:55][P:56]([OH:59])([OH:58])=[O:57])[C:17]=2[N:18]=1.[N:5]1[C:4]([C:10]([O-:12])=[O:11])=[CH:3][CH:2]=[CH:1][C:6]=1[C:7]([O-:9])=[O:8].[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=[CH:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC(=NC1C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC(=NC1C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be produced
|
Name
|
|
Type
|
product
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1C(=O)[O-])C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC(=NC1C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=[CH:2]1.[CH:13]1[N:14]=[C:15]([NH2:60])[C:16]2[N:21]=[CH:20][N:19]([C@@H:22]3[O:26][C@H:25]([CH2:27][O:28][P:29]([O:32][P:33]([O:36][CH2:37][C@H:38]4[O:42][C@@H:41]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=[O:50])[CH2:46][CH:45]=[CH:44]5)[C@H:40]([OH:52])[C@@H:39]4[OH:53])([OH:35])=[O:34])([OH:31])=[O:30])[C@@H:24]([OH:54])[C@H:23]3[O:55][P:56]([OH:59])([OH:58])=[O:57])[C:17]=2[N:18]=1>>[CH:13]1[N:14]=[C:15]([NH2:60])[C:16]2[N:21]=[CH:20][N:19]([C@@H:22]3[O:26][C@H:25]([CH2:27][O:28][P:29]([O:32][P:33]([O:36][CH2:37][C@H:38]4[O:42][C@@H:41]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=[O:50])[CH2:46][CH:45]=[CH:44]5)[C@H:40]([OH:52])[C@@H:39]4[OH:53])([OH:35])=[O:34])([OH:31])=[O:30])[C@@H:24]([OH:54])[C@H:23]3[O:55][P:56]([OH:59])([OH:58])=[O:57])[C:17]=2[N:18]=1.[N:5]1[C:4]([C:10]([O-:12])=[O:11])=[CH:3][CH:2]=[CH:1][C:6]=1[C:7]([O-:9])=[O:8].[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=[CH:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC(=NC1C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC(=NC1C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be produced
|
Name
|
|
Type
|
product
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1C(=O)[O-])C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC(=NC1C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |